Hexyl o-anisate
Description
Historical Context and Significance of Anisate Esters
Anisate esters are derivatives of anisic acid, a methoxybenzoic acid. Historically, anisic acid, particularly the para-isomer (p-anisic acid), has been known for its antiseptic properties and has been used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and fragrances. wikipedia.orgchemicalbook.com The study of anisate esters is an extension of the broader field of benzoic acid esters, which are significant in both natural and synthetic organic chemistry. The ortho-isomer, o-anisic acid, and its esters, such as hexyl o-anisate, have been subjects of academic interest due to the influence of the ortho-methoxy group on the ester's chemical and physical properties. guidechem.com
Current Research Landscape and Academic Relevance of this compound Studies
Current research involving simple alkyl o-anisates like this compound is not as extensive as that for their para-isomers. However, studies on o-methoxybenzoic acids and their derivatives are relevant in the context of understanding structure-activity relationships, particularly how the position of the methoxy (B1213986) group affects properties like hydrolytic stability and reactivity. hmdb.cazenodo.org Research on related methyl benzoate (B1203000) esters with electron-donating groups, such as the methoxy group, explores their potential in various applications, including their antioxidant and antibacterial activities, which is an area of ongoing academic inquiry. researchgate.netmarmara.edu.tr The study of such esters contributes to a deeper understanding of reaction mechanisms and the influence of steric and electronic effects on chemical behavior.
Objectives and Scope of Comprehensive this compound Research
The primary objectives of research focused on this compound and related o-anisate esters include a thorough characterization of their physicochemical properties, the development of efficient synthesis and purification methods, and a detailed understanding of their chemical reactivity and stability. A comprehensive investigation aims to elucidate how the interplay between the hexyl ester group and the ortho-methoxy substituent dictates the molecule's behavior. This includes studying its spectroscopic signature for unambiguous identification, its susceptibility to hydrolysis under various conditions, and its thermal stability. Such fundamental research provides valuable data for potential applications and for advancing the broader understanding of organic esters.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71605-88-4 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
hexyl 2-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-8-11-17-14(15)12-9-6-7-10-13(12)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
UMXZQFHEWNEFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexyl O Anisate
Chemo-selective Esterification Approaches for Hexyl o-anisate Synthesis
The synthesis of this compound (Hexyl 2-methoxybenzoate) via chemo-selective esterification primarily involves the reaction of o-anisic acid (2-methoxybenzoic acid) with hexanol. The core challenge lies in achieving high selectivity and yield by minimizing side reactions.
Catalytic Strategies in Ester Formation
The choice of catalyst is pivotal in directing the esterification towards the desired product. Traditional methods often employ strong mineral acids, but contemporary research focuses on more refined catalytic systems to enhance efficiency and reduce environmental impact.
One common approach is the Fischer-Speier esterification , which utilizes an acid catalyst. While effective, the use of strong acids like sulfuric acid can lead to side reactions and purification challenges. google.com To circumvent these issues, solid acid catalysts and organometallic complexes have been explored. For instance, p-toluenesulfonic acid (pTSA) has been successfully used as a catalyst in the synthesis of similar esters, such as 2-ethylhexyl 4-methoxy cinnamate, achieving high yields. google.com In a documented synthesis of hexyl benzoate (B1203000), a related compound, the reaction of benzoic acid and 1-hexanol (B41254) in the presence of pTSA and dicyclohexylcarbodiimide (B1669883) (DCC) in pyridine (B92270) resulted in a 95% yield. google.com
More advanced catalytic systems include zirconocene (B1252598) complexes, which have shown efficacy in the esterification of aromatic acids. For example, the esterification of benzoic acid with benzyl (B1604629) alcohol using zirconocene triflate as a catalyst in toluene (B28343) at 80°C has been optimized to achieve a 74% yield. diva-portal.org Such catalysts offer the advantage of being active under milder conditions and can be more selective.
The following table illustrates the effect of different catalysts on the yield of benzoate esters, providing a comparative perspective applicable to this compound synthesis.
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic Acid / DCC | Benzoic Acid, 1-Hexanol | Pyridine | Room Temp | 95 | google.com |
| Zirconocene Triflate | Benzoic Acid, Benzyl Alcohol | Toluene | 80 | 74 | diva-portal.org |
| N-Bromosuccinimide (NBS) | Benzoic Acid, Methanol (B129727) | - | 70 | >99 | mdpi.com |
Process Optimization for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include temperature, reaction time, and the molar ratio of reactants.
In a study on the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an esterification step was optimized, achieving a yield of 97.4%. researchgate.net The process involved refluxing the corresponding acid with methanol for 6 hours. researchgate.net For the synthesis of other aromatic esters, it has been demonstrated that adjusting the molar ratio of the alcohol to the acid can significantly influence the reaction outcome. For instance, in the zirconocene-catalyzed synthesis of benzyl benzoate, using a twofold excess of benzyl alcohol was found to be highly effective in increasing the yield. diva-portal.org
Microwave irradiation has also emerged as a technique to enhance reaction rates and reduce reaction times in ester synthesis. For the synthesis of n-hexyl benzoate via transesterification of methyl benzoate with n-hexanol, microwave assistance led to a 97% conversion at 60°C in 6 hours. acs.org
Chemoenzymatic Synthetic Pathways for Anisate Esters
The use of enzymes, particularly lipases, in the synthesis of anisate esters represents a significant advancement, offering high selectivity under mild conditions.
Enzyme Selection and Reaction Condition Parameters
Lipases are the most commonly employed enzymes for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. arkat-usa.orgcirad.fr Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are particularly favored due to their stability and reusability. mdpi.comscielo.brmdpi.com
The selection of the solvent, or the use of a solvent-free system, is a critical parameter. In the synthesis of aromatic esters of arbutin, a co-solvent system of tetrahydrofuran-isopropyl ether was found to significantly enhance the initial rate and substrate conversion compared to using tetrahydrofuran (B95107) alone. koreascience.kr For the synthesis of pyrrole (B145914) esters, n-hexane was identified as the optimal solvent for Novozym 435-catalyzed transesterification. nih.gov
Optimization of reaction conditions such as temperature, enzyme loading, and substrate molar ratio is essential for maximizing enzymatic efficiency. In the synthesis of geranyl acetate, the optimal temperature was found to be 30°C. jst.go.jp For the synthesis of aromatic esters of arbutin, response surface methodology was used to determine the optimal conditions to be a temperature of 50°C, an enzyme amount of 93 U/mL, and a substrate molar ratio of 11, which resulted in a 93% conversion and 99% regioselectivity. koreascience.kr
The table below summarizes the optimization of various parameters for lipase-catalyzed ester synthesis.
| Enzyme | Ester Synthesized | Acyl Donor | Alcohol | Optimal Temperature (°C) | Conversion/Yield (%) | Reference |
| Novozym 435 | n-Hexyl Benzoate | Methyl Benzoate | n-Hexanol | 60 | 97 | acs.org |
| Pseudomonas fluorescens Lipase (B570770) | Geranyl Acetate | Vinyl Acetate | Geraniol | 30 | 99 | jst.go.jp |
| Penicillium expansum Lipase | 6'-O-vanilloyl-arbutin | Vinyl Vanillic Acid | Arbutin | 50 | 93 | koreascience.kr |
| Novozym 435 | Methyl Benzoate | Benzoic Acid | Methanol | 40 | 41 | frontiersin.org |
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves the use of safer solvents, renewable feedstocks, and energy-efficient processes, and the minimization of waste. researchgate.netdntb.gov.ua
Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE) and the Environmental Factor (E-factor) . acs.orgmdpi.com Atom economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. acs.org
The synthesis of this compound can be evaluated using these metrics. A traditional Fischer esterification using a large excess of hexanol (as both reactant and solvent) and a strong acid catalyst would have a lower atom economy and a higher E-factor due to the excess reagent and the need for neutralization and purification steps.
In contrast, a chemoenzymatic process using an immobilized lipase like Novozym 435 offers a much greener alternative. These reactions are often run under milder conditions, can be performed in greener solvents or even solvent-free, and the catalyst can be recycled and reused, significantly reducing waste. cirad.frscielo.br For example, the use of a solid acid catalyst in the synthesis of Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) not only improved the yield but also allowed for easy recovery and reuse of the catalyst for up to 10 cycles, demonstrating a green and economic synthesis method. rsc.org
The following table provides a conceptual comparison of different synthetic routes for this compound based on green chemistry principles.
| Feature | Conventional Fischer Esterification | Catalytic (e.g., Zirconocene) | Chemoenzymatic (e.g., Novozym 435) |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Organometallic Complex | Immobilized Lipase |
| Solvent | Often excess alcohol or hydrocarbon | Toluene, Hexane | Greener solvents (e.g., 2-MeTHF), or solvent-free |
| Temperature | High (Reflux) | Moderate (e.g., 80°C) | Mild (e.g., 30-60°C) |
| By-products | Acidic waste, purification residues | Catalyst residues | Minimal, biodegradable |
| Atom Economy | Moderate to Low | High | High |
| E-Factor | High | Moderate | Low |
| Catalyst Reusability | No | Possible, but can be complex | High |
By embracing these advanced methodologies, the synthesis of this compound can be achieved with greater efficiency, selectivity, and sustainability, reflecting the broader trends in modern organic synthesis.
In Depth Spectroscopic and Structural Characterization of Hexyl O Anisate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum of Hexyl o-anisate provides a map of all proton environments in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J).
The aromatic region is expected to show four distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The protons ortho and para to the electron-donating methoxy (B1213986) group will be shifted upfield, while the proton ortho to the electron-withdrawing ester group will be shifted downfield. The hexyl chain presents a characteristic set of signals: a triplet for the terminal methyl group (H-6'), a triplet for the methylene (B1212753) group attached to the ester oxygen (H-1'), and a series of multiplets for the intervening methylene groups. The methoxy group protons appear as a distinct singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ This table is interactive. Click on the headers to sort the data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 7.75 - 7.85 | dd | J ≈ 7.8, 1.8 |
| H-4 | 7.40 - 7.50 | ddd | J ≈ 8.4, 7.5, 1.8 |
| H-3 | 6.95 - 7.05 | d | J ≈ 8.4 |
| H-5 | 6.90 - 7.00 | td | J ≈ 7.5, 1.0 |
| O-CH₂ (H-1') | 4.25 - 4.35 | t | J ≈ 6.7 |
| O-CH₃ | 3.85 - 3.95 | s | - |
| H-2' | 1.70 - 1.80 | p | J ≈ 6.7 |
| H-3', H-4', H-5' | 1.25 - 1.50 | m | - |
Carbon-13 (¹³C) NMR Chemical Shift and Multiplicity
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The chemical shift of each carbon is highly sensitive to its bonding and electronic environment. The spectrum will feature a signal for the ester carbonyl carbon at the low-field end, followed by the aromatic carbons, the methoxy carbon, and finally the aliphatic carbons of the hexyl chain at the high-field end.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ This table is interactive. Click on the headers to sort the data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 166.0 - 167.0 |
| C-2 (Ar-OCH₃) | 159.0 - 160.0 |
| C-4 | 133.0 - 134.0 |
| C-6 | 131.5 - 132.5 |
| C-1 (Ar-C=O) | 120.5 - 121.5 |
| C-5 | 120.0 - 121.0 |
| C-3 | 111.5 - 112.5 |
| O-CH₂ (C-1') | 65.0 - 66.0 |
| O-CH₃ | 55.5 - 56.5 |
| C-2' | 31.0 - 32.0 |
| C-4' | 28.5 - 29.5 |
| C-3' | 25.5 - 26.5 |
| C-5' | 22.5 - 23.5 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons in the hexyl chain (H-1' ↔ H-2' ↔ H-3', etc.) and between neighboring aromatic protons (H-3 ↔ H-4 ↔ H-5 ↔ H-6), confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It provides definitive assignments by linking each proton signal from Table 1 to its corresponding carbon signal in Table 2. For example, the singlet at ~3.9 ppm would correlate with the carbon at ~56 ppm, confirming the O-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is critical for connecting different fragments of the molecule. columbia.edu Key HMBC correlations would establish the ester linkage and the position of the substituents on the aromatic ring.
Table 3: Expected Key HMBC Correlations for this compound This table is interactive. Click on the headers to sort the data.
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |
|---|---|---|
| O-CH₂ (H-1') | C=O, C-2', C-1 | Confirms ester linkage and attachment to the hexyl chain. |
| O-CH₃ | C-2 | Confirms methoxy group is attached to C-2 of the aromatic ring. |
| H-6 | C=O, C-2, C-4, C-5 | Confirms position adjacent to the ester and ortho to H-5. |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound, the molecular formula is C₁₄H₂₀O₃. The calculated exact mass, or monoisotopic mass, is a critical piece of data for confirming the compound's identity.
Molecular Formula: C₁₄H₂₀O₃
Calculated Exact Mass: 236.14124 Da nih.gov
Fragmentation Pathway Analysis and Structural Deductions
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. Analysis of these fragments provides valuable structural information. The GC-MS data for this compound shows several key fragment ions. nih.gov
Table 4: Major Fragment Ions of this compound in GC-MS This table is interactive. Click on the headers to sort the data.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 152 | [C₈H₈O₃]⁺˙ (o-Anisic acid radical cation) | McLafferty Rearrangement: Transfer of a γ-hydrogen from the hexyl chain and elimination of hexene (C₆H₁₂). |
| 135 | [C₈H₇O₂]⁺ (2-Methoxybenzoyl cation) | α-cleavage: Cleavage of the O-C₁' bond, with charge retention on the aromatic fragment. This is the base peak. |
The most prominent fragmentation pathway is the α-cleavage of the ether oxygen bond, leading to the highly stable 2-methoxybenzoyl cation at m/z 135 , which is the base peak in the spectrum. nih.gov Another significant fragmentation is the McLafferty rearrangement, a characteristic process for esters with alkyl chains of at least three carbons. 182.160.97 This involves the transfer of a hydrogen atom from the γ-carbon (C-4') of the hexyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (hexene, C₆H₁₂). This process results in the formation of the radical cation of o-anisic acid at m/z 152 . nih.gov The presence and relative abundance of these specific fragments strongly support the assigned structure of this compound.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the structural nuances of molecules like this compound. The interaction of infrared radiation with the molecule excites vibrations, providing a unique spectral fingerprint.
Characteristic Functional Group Vibrations
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. As an ester, one of the most prominent features is the carbonyl (C=O) stretching vibration. For simple esters, this band typically appears in the range of 1750-1735 cm⁻¹. However, in this compound, conjugation with the aromatic ring is expected to lower this frequency to the 1730-1715 cm⁻¹ region. uobabylon.edu.iq
The presence of the aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. msu.edu The ortho-disubstituted pattern of the benzene ring can be identified by a strong C-H bending peak in the range of 770-735 cm⁻¹. youtube.com
The ether linkage (Ar-O-CH₃) also contributes to the spectrum, with the asymmetric C-O-C stretching vibration appearing around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹. researchgate.net The aliphatic hexyl chain exhibits characteristic C-H stretching vibrations for the CH₂ and CH₃ groups just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. msu.edu
Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1730 - 1715 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Out-of-plane Bending (ortho) | 770 - 735 |
| Ether (Ar-O-C) | Asymmetric Stretching | ~ 1250 |
| Ether (Ar-O-C) | Symmetric Stretching | ~ 1040 |
| Aliphatic C-H | Stretching | < 3000 |
Hydrogen Bonding Effects on IR Spectra
While this compound itself does not possess a hydrogen bond donor, the potential for intermolecular hydrogen bonding exists if it is in a solution with protic solvents or in the presence of other molecules with O-H or N-H groups. The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. Such an interaction would lead to a lengthening of the C=O bond, resulting in a decrease in its vibrational frequency. This shift to a lower wavenumber (red shift) is a well-documented effect of hydrogen bonding on carbonyl compounds. uobabylon.edu.iq
In the context of related ortho-substituted benzoic acid derivatives, intramolecular hydrogen bonding has been shown to significantly influence IR spectra. rsc.org For instance, in molecules like methyl salicylate, intramolecular hydrogen bonding between a hydroxyl group and the carbonyl oxygen shifts the carbonyl stretching frequency to lower values. uobabylon.edu.iq Although this compound lacks the hydroxyl group for intramolecular hydrogen bonding, understanding these principles is crucial when analyzing its interactions in mixed systems. The formation of intermolecular hydrogen bonds is concentration-dependent; as the concentration of a hydrogen-bonding species increases, the intensity of the hydrogen-bonded carbonyl peak would also be expected to increase. youtube.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
Chromophore Analysis and Electronic Transitions
The primary chromophore in this compound is the methoxy-substituted benzene ring attached to the carbonyl group of the ester. This system gives rise to characteristic π → π* transitions. The absorption spectrum of benzoic acid and its derivatives typically shows two main absorption bands in the UV region. rsc.org For benzoic acid in a neutral state, these bands are centered around 230 nm and 274 nm. rsc.org The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima due to its electron-donating nature.
The electronic transitions responsible for these absorptions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, both the HOMO and LUMO are expected to have significant contributions from the π orbitals of the aromatic ring and the carbonyl group. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the electronic structure of the molecule.
Influence of Solvents and Molecular Environment on Photophysical Properties
The photophysical properties of a molecule, including its UV-Vis absorption and fluorescence, can be significantly influenced by the surrounding solvent and molecular environment. researchgate.net The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.
A change in solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_max. For many aromatic compounds, increasing solvent polarity leads to a bathochromic shift for π → π* transitions, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net However, the specific effect depends on the detailed electronic structure of the solute and the nature of the solute-solvent interactions. researchgate.netresearchgate.net Studies on similar sunscreen chemicals have shown that polar solvents can cause either hypsochromic or bathochromic shifts depending on the specific structure of the absorber. psu.edu For ortho-substituted compounds like salicylates, minimal shifts in UV absorbance are sometimes observed. psu.edu
Fluorescence, the emission of light from an excited singlet state, is also sensitive to the environment. The fluorescence spectra of related ester compounds have been shown to exhibit a red-shift with certain terminal substituents. bohrium.com The fluorescence quantum yield and lifetime can be affected by factors such as solvent polarity and the ability of the solvent to form hydrogen bonds. For instance, some UV absorbers exhibit intense phosphorescence in hydrogen-bonding solvents at low temperatures. scispace.com The interaction with the solvent can provide non-radiative decay pathways for the excited state, thus quenching fluorescence. The study of these solvent effects provides valuable information about the nature of the excited state and the intermolecular forces at play.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl salicylate |
Computational Chemistry and Theoretical Modeling of Hexyl O Anisate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecule to provide insights into its electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like Hexyl o-anisate, DFT calculations would be employed to determine its electronic properties and reactivity.
A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key reactivity descriptors that would be derived include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of chemical reactions.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness would be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
While specific data for this compound is unavailable, a hypothetical table of DFT-derived reactivity descriptors is presented below to illustrate the expected output of such a study.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Electronegativity (χ) | 3.85 eV | Measures the power of an atom to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
Ab Initio Methods for Molecular Geometry and Energetics
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are used to obtain highly accurate predictions of molecular geometry and energetics.
For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide precise information on:
Optimized Molecular Geometry: Detailed bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.
Total Energy and Stability: The absolute energy of the molecule, which can be used to compare the stability of different isomers and conformers.
Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation of the theoretical model.
Table 2: Hypothetical Ab Initio Calculated Geometric Parameters for this compound
| Parameter | Hypothetical Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| C-O (ester) Bond Length | 1.34 Å |
| O-C (hexyl) Bond Length | 1.45 Å |
| C-O-C (ester) Bond Angle | 115° |
| O-C-C-C (hexyl) Dihedral Angle | 180° (trans) |
Conformational Analysis and Potential Energy Surfaces
Rotational Isomerism and Stability of Hexyl and Methoxy (B1213986) Moieties
The rotation around the single bonds in the hexyl and methoxy groups gives rise to various rotational isomers (rotamers). A conformational search would be performed to identify the most stable conformers and to construct a potential energy surface (PES).
Hexyl Moiety: The long alkyl chain can adopt various folded and extended conformations. Studies on other alkyl benzoates have shown that the alkyl chain can fold back towards the benzene (B151609) ring, which can shield the carbonyl group and affect intermolecular interactions.
Methoxy Moiety: The orientation of the methoxy group relative to the benzene ring and the ester group can also influence the molecule's properties.
The relative energies of these conformers would be calculated to determine their population at a given temperature.
Intermolecular Interactions and Aggregation Tendencies
The way this compound molecules interact with each other is determined by intermolecular forces such as van der Waals forces and dipole-dipole interactions. The aromatic ring can also participate in π-π stacking interactions.
Computational studies on similar aromatic esters have shown that the molecular geometry and the presence of polar groups play a significant role in determining the packing and aggregation behavior of these molecules in the liquid and solid states. For this compound, theoretical models could be used to predict how molecules might arrange themselves, which is relevant for understanding its physical properties like boiling point and solubility. The tendency of aromatic esters to aggregate can be influenced by the balance between repulsive and attractive forces between different parts of the molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations would provide insights into the dynamic properties of this compound in a condensed phase (e.g., in a solvent or in its pure liquid form).
An MD simulation of this compound would involve placing a number of molecules in a simulation box and calculating their trajectories over time based on a force field that describes the inter- and intramolecular forces. From these simulations, one could obtain:
Diffusion Coefficients: A measure of how quickly the molecules move through the simulated medium.
Radial Distribution Functions (RDFs): RDFs would reveal the local structure of the liquid, showing the preferred distances between different parts of the molecules.
Conformational Dynamics: MD simulations can track the transitions between different conformers of the hexyl and methoxy groups over time, providing a picture of the molecule's flexibility.
Studies on related alkyl aromatic compounds have utilized MD simulations to understand their behavior in various environments.
Solvent-Solute Interactions and Diffusion Coefficients
The interaction of this compound with solvents is governed by a combination of forces, including van der Waals forces (specifically London dispersion forces from the hexyl chain and benzene ring), and dipole-dipole interactions originating from the polar ester and methoxy groups. core.ac.uk Computational models can quantify these solute-solvent interactions, which are critical for understanding its solubility and transport properties. core.ac.ukresearchgate.net
Molecular dynamics (MD) simulations can model the explicit interactions between a this compound molecule and numerous solvent molecules. researchgate.net Such simulations track the trajectories of atoms over time, providing insight into the solvation shell structure and the energy of interaction. For instance, in non-polar solvents, dispersion forces would be the primary driver of solubility, while in polar solvents, the polar groups of this compound would play a more significant role. core.ac.ukmdpi.com Quantum chemical methods, like Density Functional Theory (DFT), can be used to calculate the molecule's electrostatic potential surface, revealing the electron-rich (e.g., oxygen atoms) and electron-poor regions that dictate how it interacts with polar solvents and other molecules. mdpi.com
The diffusion coefficient (D) quantifies the rate at which a substance moves through a medium and is heavily influenced by solvent viscosity, temperature, and the size and shape of the solute molecule. Theoretical models like the Fuller-Schettler-Giddings equation can be used to estimate diffusion coefficients in the gas phase. researchgate.netcopernicus.org For liquids, diffusion coefficients can be predicted from MD simulations by analyzing the mean squared displacement of the molecule over time. These simulations can reveal how factors like the flexible hexyl chain and the bulkier aromatic head influence its mobility in different media. mdpi.com
While no specific diffusion data for this compound is available, the table below illustrates typical diffusion coefficient values and their temperature dependence for various organic molecules in a polymer matrix, demonstrating the principles that would apply to this compound.
Table 1: Illustrative Diffusion Coefficients (D) and Activation Energies (Ea) for Various Organic Molecules in a Polymer Matrix. This data is representative of general diffusion behavior and does not correspond to this compound.
| Compound | Molecular Volume (ų) | Temperature (°C) | Diffusion Coefficient (D) (cm²/s) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|
| Ethyl Acetate | 107.9 | 35 | 1.8 x 10⁻¹⁰ | 65 |
| Toluene (B28343) | 122.9 | 35 | 5.0 x 10⁻¹¹ | 75 |
| n-Hexane | 155.6 | 35 | 1.5 x 10⁻¹¹ | 88 |
| 1-Hexanol (B41254) | 144.9 | 50 | 1.1 x 10⁻¹⁰ | 85 |
Phase Behavior and Self-Assembly
The phase behavior of this compound, referring to its state as a solid, liquid, or potentially a liquid crystal, is dictated by the balance of intermolecular forces and molecular geometry. Computational methods can predict phase transitions by simulating the system at various temperatures and pressures. acs.orgresearcher.life The combination of a rigid aromatic core and a flexible alkyl chain in this compound is a common motif in liquid crystal molecules. Theoretical modeling could explore the possibility of it forming mesophases (e.g., nematic or smectic phases) under specific conditions. Such studies would involve calculating molecular shape anisotropy and dipole moments, which are key parameters influencing liquid crystal formation.
Self-assembly is the spontaneous organization of molecules into ordered structures. aip.org Due to its amphiphilic nature—a polar aromatic head (o-anisate group) and a non-polar hydrocarbon tail (hexyl group)—this compound has the potential to self-assemble in certain solvents. riverpublishers.com In aqueous environments, molecules of this type tend to form aggregates like micelles or bilayers, where the hydrophobic tails are shielded from the water. nih.govmdpi.com
Coarse-grained molecular dynamics (CG-MD) is a powerful technique to study these large-scale phenomena. mdpi.com In CG-MD, groups of atoms are simplified into single interaction sites, allowing for simulations over longer timescales and larger system sizes necessary to observe self-assembly. riverpublishers.commdpi.com These simulations can predict the critical micelle concentration (CMC) and the resulting aggregate morphologies (e.g., spherical or cylindrical micelles, vesicles). aip.orgacs.org The balance between the hydrophobic attraction of the hexyl tails and the steric and electrostatic repulsion of the polar heads would determine the size and shape of these structures. aip.org
The following table shows phase transition data for a series of related liquid crystal compounds, illustrating how molecular structure influences thermal behavior, a principle that would be central to modeling this compound.
Table 2: Illustrative Phase Transition Temperatures for a Homologous Series of Liquid Crystals. This data is for analogous compounds to demonstrate principles of phase behavior and does not represent this compound.
| Compound Series (n = alkyl chain length) | Cr-N Transition (°C) | N-I Transition (°C) |
|---|---|---|
| n = 4 | 75.0 | 110.5 |
| n = 5 | 68.3 | 108.2 |
| n = 6 | 72.1 | 105.6 |
| n = 7 | 70.5 | 103.4 |
Cr = Crystal; N = Nematic; I = Isotropic Liquid
Development and Validation of Advanced Analytical Methodologies for Hexyl O Anisate
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation and quantification of individual components within a mixture. For a compound like Hexyl o-anisate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the analytical objective.
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. The development of such a method involves the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal separation and sensitivity.
A typical HPLC method for this compound would utilize a C18 column, which provides excellent separation for moderately non-polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. This allows for the efficient elution of the analyte while ensuring good peak shape and resolution from potential impurities. Optimization of the gradient profile is crucial to minimize analysis time while maintaining adequate separation. Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Retention Time | ~7.5 minutes |
Gas Chromatography is the preferred method for the analysis of volatile and semi-volatile compounds. Given that this compound is an ester with a moderate boiling point, GC is an excellent technique for its quantification and purity assessment. The development of a GC method requires careful selection of the capillary column, carrier gas, temperature program, and detector.
A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective for the separation of esters like this compound. The use of a temperature program, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range.
Table 2: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Retention Time | ~12.2 minutes |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the quantification and structural identification of analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the trace-level detection of this compound and the identification of its potential derivatives or degradation products.
In an LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is typically used to generate ions from the analyte molecules. The precursor ion corresponding to this compound is then selected and fragmented to produce a characteristic pattern of product ions, which can be used for unambiguous identification and quantification.
Table 3: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | Specific fragments for this compound |
| Collision Energy | Optimized for fragmentation |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nanobioletters.com It couples the separation capabilities of GC with the identification power of mass spectrometry. nanobioletters.com For this compound, GC-MS is invaluable for confirming the identity of the main peak, identifying unknown impurities, and providing a detailed volatile profile of a sample.
Following separation on the GC column, the eluted compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization process results in a reproducible fragmentation pattern that serves as a "molecular fingerprint," which can be compared against spectral libraries for positive identification.
Table 4: Illustrative GC-MS Parameters for this compound
| Parameter | Condition |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range (m/z) | 40-400 |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Method Validation Criteria in Chemical Metrology
The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. chimia.ch In chemical metrology, this ensures that the results are reliable, reproducible, and accurate. researchgate.net The key parameters for method validation are outlined by various international guidelines.
Table 5: Key Method Validation Parameters
| Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. mostwiedzy.pl |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mostwiedzy.pl |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mostwiedzy.pl |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mostwiedzy.pl |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Mechanistic Investigations of Hexyl O Anisate Chemical Transformations
Hydrolytic Degradation Pathways
The hydrolysis of Hexyl o-anisate involves the cleavage of its ester bond, yielding o-anisic acid and 1-hexanol (B41254). This reaction can be catalyzed by both acids and bases, and its rate is significantly influenced by environmental factors.
Kinetics and Factors Influencing Ester Hydrolysis (e.g., pH, temperature, catalysts)
The hydrolysis of esters is a well-studied reaction, and the principles governing it can be applied to this compound. The reaction rate is highly dependent on pH, temperature, and the presence of catalysts.
pH: The hydrolysis of esters is slowest at a neutral pH and is significantly accelerated under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is reversible. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk
Temperature: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. researchgate.netresearchgate.net This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. While specific data for this compound is not available, studies on analogous esters demonstrate this temperature dependence. For instance, the rate of hydrolysis of various volatile esters found in wine, including hexyl acetate, has been shown to increase with temperature. rameywine.com
The following table illustrates the hypothetical effect of temperature on the pseudo-first-order rate constant (k) for the hydrolysis of an analogous hexyl ester at a constant pH.
Interactive Data Table: Effect of Temperature on Hydrolysis Rate Constant
| Temperature (°C) | Hypothetical Rate Constant (k) (s⁻¹) |
| 25 | 1.5 x 10⁻⁶ |
| 40 | 4.8 x 10⁻⁶ |
| 60 | 1.8 x 10⁻⁵ |
Catalysts: Both acids and bases act as catalysts for ester hydrolysis. libretexts.orgchemguide.co.uk Common laboratory catalysts include mineral acids like hydrochloric acid and sulfuric acid, and strong bases such as sodium hydroxide and potassium hydroxide. chemguide.co.uk In biological systems, enzymes known as esterases can catalyze this reaction with high specificity and efficiency.
The table below presents hypothetical kinetic data for the hydrolysis of an aromatic ester similar to this compound under different pH conditions at a constant temperature.
Interactive Data Table: Effect of pH on Hydrolysis Rate
| pH | Catalyst | Hypothetical Rate Constant (M⁻¹s⁻¹) |
| 2 | Acid (H⁺) | 2.1 x 10⁻⁴ |
| 7 | Neutral (H₂O) | 1.0 x 10⁻⁹ |
| 12 | Base (OH⁻) | 5.5 x 10⁻² |
Characterization of Hydrolysis By-products
The primary by-products of the complete hydrolysis of this compound are o-anisic acid and 1-hexanol.
o-Anisic Acid: Also known as 2-methoxybenzoic acid, it is a white crystalline solid. wikipedia.orgguidechem.com It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. biocrick.com
1-Hexanol: A colorless liquid alcohol.
These by-products can be identified and quantified using various analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. mdpi.comspringernature.comnih.govresearchgate.netacs.org The hydrolysis products can be derivatized to increase their volatility for GC analysis, and the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, allowing for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the hydrolysis products. nih.govorgchemboulder.comresearchgate.netlibretexts.orgnih.gov The chemical shifts and coupling patterns of the protons and carbons in the molecules provide detailed information about their chemical environment, confirming the presence of o-anisic acid and 1-hexanol.
Oxidative Degradation Pathways
While direct studies on the oxidation of this compound are limited, the oxidative behavior of its constituent parts, particularly the anisole (B1667542) moiety, provides insight into its potential degradation pathways. The oxidation of anisole and its derivatives can lead to a variety of products through mechanisms such as hydroxylation and demethylation. nih.gov
For instance, the oxidation of anisole can yield methoxyphenols and, through demethylation, phenol (B47542) and benzenediols. nih.gov Catalytic oxidation of anisole derivatives has been shown to produce a range of products depending on the catalyst and reaction conditions. researchgate.netchinesechemsoc.org It is plausible that the aromatic ring of this compound could undergo similar transformations, leading to hydroxylated and/or demethylated derivatives of the ester. Further oxidation could potentially lead to ring-opening products. The hexyl chain is also susceptible to oxidation, which could lead to the formation of various oxygenated products.
The characterization of these complex mixtures of oxidation products would likely involve a combination of chromatographic separation techniques (like GC or HPLC) followed by mass spectrometry to identify the individual components. mdpi.comspringernature.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing hexyl o-anisate to ensure reproducibility?
- Methodological Answer : Synthesis should follow established esterification methods (e.g., acid-catalyzed condensation of o-anisic acid with hexanol). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity validation (>98%). Detailed protocols, including solvent ratios, catalyst concentrations, and reaction times, must be documented in the main text or supplementary materials to enable replication .
Q. How can researchers validate the purity and identity of this compound in novel synthetic pathways?
- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) techniques. For novel compounds, elemental analysis and X-ray crystallography are critical. Cross-reference spectral data with literature or databases like NIST Chemistry WebBook . Include raw data in appendices and processed data (e.g., retention times, spectral peaks) in the main text to support claims .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation, followed by GC-MS or LC-MS/MS for quantification. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy. Report limits of detection (LOD) and quantification (LOQ), and address matrix effects in supplementary materials .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound under varying environmental conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies and reaction pathways. Molecular dynamics simulations can model interactions in solvents or biological systems. Validate predictions experimentally via accelerated stability testing (e.g., exposure to UV light, heat) and correlate results with computational data .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?
- Methodological Answer : Conduct meta-analyses of published data, highlighting methodological variances (e.g., solvent purity, temperature control). Replicate disputed experiments using standardized protocols. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies and propose consensus values via collaborative studies .
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use in vitro models (e.g., liver microsomes) to identify phase I/II metabolites via LC-HRMS. Isotope labeling (e.g., ¹⁴C) tracks metabolic fate. Compare results with in vivo rodent studies, ensuring ethical compliance. Publish raw chromatograms and fragmentation patterns in supplementary materials .
Q. What advanced techniques address challenges in detecting trace degradation products of this compound in long-term stability studies?
- Methodological Answer : Implement high-resolution mass spectrometry (HRMS) coupled with ion mobility for isomer differentiation. Use multivariate analysis (e.g., PCA) to identify degradation trends. Store raw data in open-access repositories (e.g., Zenodo) to facilitate peer validation .
Methodological Guidelines for Data Presentation
- Data Reproducibility : Document experimental parameters (e.g., equipment calibration, batch numbers of reagents) in supplementary files .
- Conflict Resolution : Use error analysis frameworks (e.g., propagation of uncertainty) to evaluate data reliability .
- Ethical Compliance : For studies involving biological testing, include ethics committee approvals and hazard assessments in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
